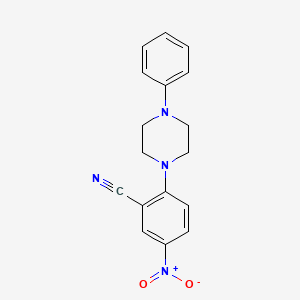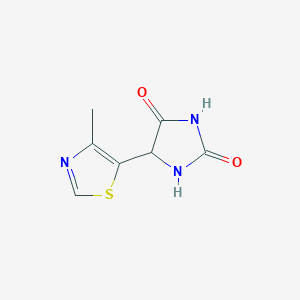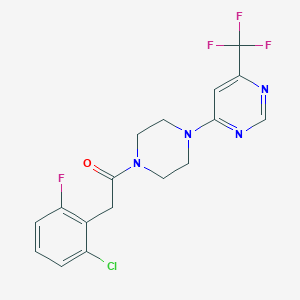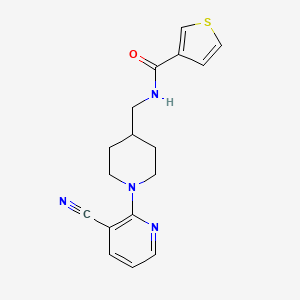
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a combination of a piperidine ring, a pyridine ring, and a thiophene ring
作用机制
Target of Action
Compounds with similar structures have been found to interact with various targets such astyrosine kinases , ribosomal s6 kinase p70S6Kβ (S6K2) , and serine/threonine protein kinase B (PKB, also known as Akt) . These proteins play crucial roles in cellular signaling, promoting cell proliferation and survival .
Mode of Action
Similar compounds have been reported to inhibit the activity of their targets . For instance, the compound might bind to its target protein, leading to a change in the protein’s conformation and subsequently inhibiting its activity.
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential interaction with multiple targets. For instance, the inhibition of Akt can affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits Akt, it could potentially suppress cell proliferation and promote apoptosis .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It may bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Attachment of the Thiophene Ring: The thiophene ring is often introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine-pyridine intermediate and the thiophene carboxylic acid derivative, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group on the pyridine ring can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
科学研究应用
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
相似化合物的比较
Similar Compounds
- N-((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
Uniqueness
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the specific combination of its functional groups and rings, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
属性
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c18-10-14-2-1-6-19-16(14)21-7-3-13(4-8-21)11-20-17(22)15-5-9-23-12-15/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLJOGAOIJNGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
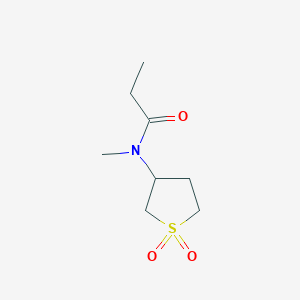
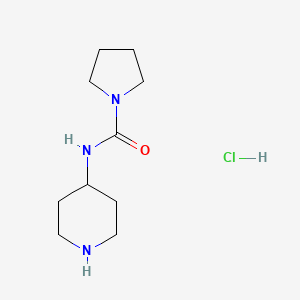
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)
![N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B3019054.png)
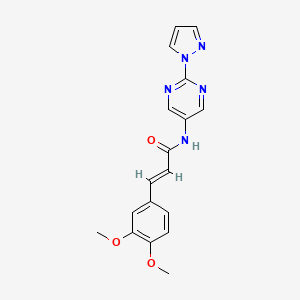
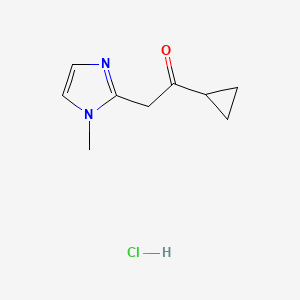
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium](/img/structure/B3019060.png)
